molecular formula C17H18N2O7 B15108665 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

Cat. No.: B15108665
M. Wt: 362.3 g/mol
InChI Key: MSNODDKZXITETF-UHFFFAOYSA-N
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Description

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic compound derived from coumarin, a class of benzopyrones. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine derivatives. The process begins with the preparation of 7-methoxy-4-methylcoumarin, which is then reacted with acetic anhydride to form the acetylated intermediate. This intermediate is subsequently coupled with glycylglycine under mild conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.

    7-methoxy-4-methylcoumarin: Exhibits similar biological activities but with different potency.

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: A class of compounds with diverse biological activities

Uniqueness

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is unique due to its specific structure, which combines the coumarin moiety with glycylglycine. This combination enhances its biological activity and potential therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

2-[[2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H18N2O7/c1-9-11-4-3-10(25-2)5-13(11)26-17(24)12(9)6-14(20)18-7-15(21)19-8-16(22)23/h3-5H,6-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

MSNODDKZXITETF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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